Cas no 81-88-9 (Rhodamine B)

Rhodamine B is a bright red fluorescent dye characterized by high water solubility and excellent photostability. Its advantages include sensitivity to acidic environments and ability to bind strongly with metal ions, making it suitable for applications in molecular diagnostics, cell imaging, and chemical sensing.
Rhodamine B structure
Rhodamine B structure
商品名:Rhodamine B
CAS番号:81-88-9
MF:C28H31ClN2O3
メガワット:479.010346651077
MDL:MFCD00011931
CID:34265
PubChem ID:24845316

Rhodamine B 化学的及び物理的性質

名前と識別子

    • Rhodamine B
    • Basic Violet 10
    • C.I. 45170
    • Tetraethylrhodamine
    • Rhodamine B solution
    • rhodamine B for microscopy
    • rhodamine B (laser dye)
    • C.I. Basic Violet 10
    • Basic Violet 10 (C.I.)
    • 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
    • Rhodamine B [Ion association reagent for photometric and fluorimetric analysis]
    • RHODAMINE B EX
    • RhodamineB,pure100GR
    • RhodamineB,pure500GR
    • AKA213
    • AKA214
    • Brilliant Pink B
    • C.I Basic viole
    • c.i.749
    • D and C Red No. 19
    • N,N,N′,N′-Tetraethyl-2-(6-aMino-3-iMino-3H-xanthen-9-yl)benzoic acid
    • Pilot578
    • redno213
    • RhodaMine 610
    • Rhodamine B, ozone friendly ready to use spray for TLC
    • RhodaMine B, pure
    • rhodamine blue
    • rhodamine hydrochloride
    • Rhodamine O
    • Tetraethyl rhodaMine
    • Basic Violet 10
    • Rhodamine B(1+)
    • Rhodamine B cation
    • C.I. Pigment Violet 1
    • Rhodamine
    • Rhodamine B monocation
    • D and C Red 19
    • Basazol Red 71P
    • Cerise Toner X 1127
    • 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium
    • N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
    • NSC41837
    • Rhodamine C
    • Rhodamine B parent
    • Pilot 578
    • Xanthylium, 9-(2-carboxyphen
    • [9-(o-Carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethylammonium chloride (6CI, 7CI)
    • Ammonium, [9-(o-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethyl-, chloride (8CI)
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (9CI)
    • 11411 Red
    • ADC Rhodamine B
    • Aizen Rhodamine B
    • Aizen Rhodamine BH
    • Aizen Rhodamine BHC
    • Akiriku Rhodamine B
    • Amezin Rhodamine B Liquid
    • Basazol Red 71L
    • Basic Rose Extract
    • Basic Rose Red
    • Basonyl Red 540
    • Basonyl Red 545
    • Basonyl Red 545FL
    • C.I. Food Red 15
    • Calcozine Red BX
    • Calcozine Rhodamine BXP
    • Chromatint Rhodamine B
    • D&C Red 19
    • D&C Red No. 19
    • Diabasic Rhodamine B
    • Edicol Supra Rose B
    • Edicol Supra Rose BS
    • Eriosin Rhodamine B
    • FD And C Red No. 19
    • Flexo Red 540
    • GRM 980
    • Hexacol Rhodamine B Extra
    • Ikada Rhodamine B
    • Japan Red 213
    • Japan Red No. 213
    • LC 6100
    • Mitsui Rhodamine BX
    • OP 312
    • Red No. 213
    • RHB
    • Rheonine B
    • Rhodamine 610 chloride
    • Rhodamine B 500
    • Rhodamine B 500 hydrochloride
    • MDL: MFCD00011931
    • インチ: 1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
    • InChIKey: PYWVYCXTNDRMGF-UHFFFAOYSA-N
    • ほほえんだ: [Cl-].O=C(C1C(C2=C3C(C=C(N(CC)CC)C=C3)=[O+]C3C2=CC=C(N(CC)CC)C=3)=CC=CC=1)O
    • BRN: 4119648

計算された属性

  • せいみつぶんしりょう: 478.202321g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 478.202321g/mol
  • 単一同位体質量: 478.202321g/mol
  • 水素結合トポロジー分子極性表面積: 52.8Ų
  • 重原子数: 34
  • 複雑さ: 811
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2
  • ひょうめんでんか: 0
  • ・化学結合立体中心数の決定: 0
  • 互変異性体の数: 何もない
  • ぶんしりょう: 479.0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 緑色結晶または赤紫色粉末
  • 密度みつど: 0.79 g/mL at 20 °C
  • ゆうかいてん: 210-211 (dec.) (lit.)
  • フラッシュポイント: 華氏温度:53.6°f
    摂氏度:12°c
  • 屈折率: 1.6500 (estimate)
  • PH値: 3-4 (10g/l, H2O, 20℃)
  • ようかいど: H2O: soluble1mg/mL
  • すいようせい: 解体
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 56.69000
  • LogP: 2.56500
  • いろしすう: 45170
  • ようかいせい: 水とエタノールに溶解し、アセトン、クロロホルム、塩酸、水酸化ナトリウム溶液に微溶解する
  • かんど: 湿度に敏感である
  • 濃度: 0.2% in isopropanol
  • マーカー: 8183

Rhodamine B セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H225,H319,H336
  • 警告文: P210,P305+P351+P338,P280
  • 危険物輸送番号:UN 1219 3/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 22-41-52/53
  • セキュリティの説明: S7-S16-S24/25-S26-S36/37/39-S39
  • RTECS番号:BP3675000
  • 危険物標識: Xn
  • TSCA:Yes
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 危険レベル:9
  • リスク用語:R22; R41; R68
  • どくせい:LD50 i.v. in rats: 89.5 mg/kg (Webb)
  • 包装グループ:

Rhodamine B 税関データ

  • 税関コード:32041300
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Rhodamine B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817228-1g
Rhodamine B
81-88-9 ≥99.0%(HPLC)
1g
¥106.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817228-25g
Rhodamine B
81-88-9 ≥99.0%(HPLC)
25g
¥836.00 2022-09-28
Ambeed
A951578-25g
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
81-88-9 97%
25g
$19.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R98640-100g
Rhodamine B
81-88-9
100g
¥89.0 2021-09-08
ChemScence
CS-7637-1g
Rhodamine B
81-88-9 98.03%
1g
$96.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006869-5g
Rhodamine B
81-88-9 99%
5g
¥248 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R097432-500g
Rhodamine B
81-88-9
500g
¥267 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A5102-1G
Rhodamine B [Ion association reagent for photometric and fluorimetric analysis]
81-88-9 >98.0%(T)
1g
¥480.00 2024-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7975-1 g
Rhodamine\xa0B
81-88-9 97.93%
1g
¥753.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R817226-500g
Rhodamine B
81-88-9 AR
500g
¥259.00 2022-09-28

Rhodamine B 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  1 h, rt
2.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
4.1 20 h, 200 °C
5.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
5.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
5.3 Solvents: Methanol ;  0 °C
5.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
5.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
3.1 20 h, 200 °C
4.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
4.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
4.3 Solvents: Methanol ;  0 °C
4.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
4.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  -78 °C; -78 °C → rt; 75 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
5.1 20 h, 200 °C
6.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
6.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
6.3 Solvents: Methanol ;  0 °C
6.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
6.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iron(2+), tris(4H-1,2,4-triazol-4-amine-N1)-, diperchlorate, hydrate (grafted by 1-pyrenecarboxaldehyde, by rhodamine B) Solvents: Toluene ;  24 h, reflux
リファレンス
Synergetic Spin Crossover and Fluorescence in One-Dimensional Hybrid Complexes
Wang, Chun-Feng; et al, Angewandte Chemie, 2015, 54(5), 1574-1577

ごうせいかいろ 5

はんのうじょうけん
1.1 20 h, 200 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
2.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
2.3 Solvents: Methanol ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
2.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  rt → 90 °C; 1 h, 90 °C
2.1 20 h, 200 °C
3.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
3.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
3.3 Solvents: Methanol ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
3.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
1.3 Solvents: Methanol ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate
Arambula, Carlos; et al, Journal of Organic Chemistry, 2021, 86(24), 17856-17865

Rhodamine B Raw materials

Rhodamine B Preparation Products

Rhodamine B サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:81-88-9)Rhodamine B
注文番号:sfd17032
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally

Rhodamine B 関連文献

Rhodamine Bに関する追加情報

Introduction to Rhodamine B (CAS No. 81-88-9)

Rhodamine B, a compound with the chemical formula C20H12N2O3, is a prominent fluorescent dye widely recognized for its applications in various scientific and industrial fields. This organic compound, identified by its unique CAS number 81-88-9, is celebrated for its vivid red-orange fluorescence and has become an indispensable tool in research and development.

The molecular structure of Rhodamine B consists of a xanthene core, which is a type of heterocyclic organic compound. This core structure is responsible for the compound's exceptional photophysical properties, making it highly suitable for use in dye-sensitized solar cells, biological staining, and as a fluorescent marker in cellular imaging. The xanthene core is further functionalized with amine and carbonyl groups, which contribute to its solubility in polar solvents and its ability to form stable complexes with metal ions.

In recent years, Rhodamine B has garnered significant attention in the field of bioimaging due to its high quantum yield and excellent photostability. Researchers have leveraged these properties to develop advanced techniques for tracking biological processes at the cellular level. For instance, Rhodamine B has been employed as a fluorescent probe to study the dynamics of intracellular calcium ions, providing invaluable insights into cellular signaling pathways. The compound's ability to emit light in the visible spectrum makes it particularly useful for fluorescence microscopy, where it can be easily detected using standard optical microscopes.

Beyond its applications in bioimaging, Rhodamine B has found utility in environmental monitoring and analytical chemistry. Its strong fluorescence allows for the detection of trace amounts of pollutants in water and soil samples. Techniques such as fluorescence quenching assays have been developed using Rhodamine B to quantify the presence of heavy metals and other contaminants. This has made it a valuable tool for environmental scientists working to assess and mitigate pollution levels.

The synthesis of Rhodamine B involves a series of complex organic reactions, including condensation, cyclization, and functional group transformations. The process typically starts with the reaction of 2-aminoanthracene with phthalic anhydride, followed by methylation and oxidation steps to introduce the necessary substituents. The synthesis route has been optimized over the years to improve yield and purity, making Rhodamine B more accessible for industrial applications.

One of the most intriguing aspects of Rhodamine B is its ability to form stable complexes with various metal ions. These complexes exhibit different spectroscopic properties compared to the free dye molecule, which has led to their use in catalysis and material science. For example, Rhodamine B complexes with transition metals like copper and zinc have been investigated for their potential as catalysts in organic transformations. The unique electronic interactions within these complexes can lead to enhanced catalytic activity and selectivity.

The applications of Rhodamine B extend into the realm of optoelectronics, where it is being explored as a component in organic light-emitting diodes (OLEDs). Its high fluorescence efficiency and color purity make it an attractive candidate for use in display technologies. Researchers are investigating ways to integrate Rhodamine B into OLED architectures to improve brightness and energy efficiency, potentially leading to advancements in next-generation display screens.

In conclusion, Rhodamine B (CAS No. 81-88-9) is a versatile fluorescent dye with a wide range of applications across multiple scientific disciplines. Its unique photophysical properties have made it an essential tool in bioimaging, environmental monitoring, analytical chemistry, catalysis, and optoelectronics. As research continues to uncover new uses for this compound, its importance in both academic research and industrial applications is likely to grow even further.

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